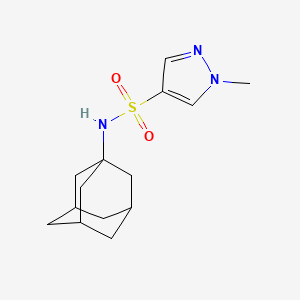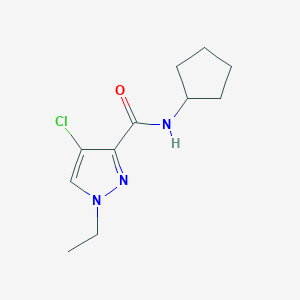![molecular formula C11H19N3O2S B4674222 N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4674222.png)
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide
Descripción general
Descripción
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that selectively targets glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. GSK-3β has been implicated in several diseases, including Alzheimer's disease, diabetes, and cancer.
Mecanismo De Acción
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide selectively inhibits N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamideβ, which is a key regulator of several signaling pathways. N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamideβ is involved in the regulation of glycogen metabolism, cell cycle progression, and apoptosis. By inhibiting N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamideβ, N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide can modulate these pathways and potentially provide therapeutic benefits for several diseases.
Biochemical and Physiological Effects:
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide has been shown to have several biochemical and physiological effects. It can reduce the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. It can also increase the phosphorylation of insulin receptor substrate-1 (IRS-1), which can improve insulin sensitivity and glucose uptake in diabetic mice. In cancer cells, N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide can induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamideβ and does not affect other kinases. However, N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. It can also have off-target effects at high concentrations, which can lead to non-specific effects.
Direcciones Futuras
There are several future directions for the study of N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide. One potential direction is to investigate its therapeutic potential for other diseases, such as bipolar disorder and schizophrenia, which have also been linked to N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamideβ dysregulation. Another direction is to optimize the synthesis method and develop more potent and selective N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamideβ inhibitors. Additionally, the use of N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide has been extensively studied in the field of drug discovery and development. It has shown promising results as a potential therapeutic agent for several diseases, including Alzheimer's disease, diabetes, and cancer. N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce blood glucose levels in diabetic mice, and inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-3-4-5-6-9(15)12-11-14-13-10(17-11)7-8-16-2/h3-8H2,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQHOJPRERTXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NN=C(S1)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide](/img/structure/B4674151.png)

![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B4674170.png)
![N-(4-{2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B4674171.png)
![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B4674173.png)

![1-(9H-fluoren-2-yl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4674187.png)
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4674193.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4674202.png)
![8,9-dimethyl-2-phenyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4674207.png)


